molecular formula C13H14ClNO B1418641 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride CAS No. 1173083-50-5

3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride

Cat. No. B1418641
M. Wt: 235.71 g/mol
InChI Key: SGAJACPAPPJAFM-UHFFFAOYSA-N
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Description

3’-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride is a chemical compound with the molecular formula C13H14ClNO. It has a molecular weight of 235.71 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 3’-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride consists of a biphenyl core with a methoxy group attached to the 3’ position and an amine group attached to the 4 position .


Chemical Reactions Analysis

While specific chemical reactions involving 3’-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride are not detailed in the sources retrieved, similar compounds have been involved in various reactions such as Suzuki–Miyaura coupling and protodeboronation .

Scientific Research Applications

Antimicrobial and Anticoccidial Activity

3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride and its derivatives have been studied for their potential in treating infections. Specifically, derivatives synthesized through a Michael type addition followed by reduction showed notable in vitro antimicrobial activity. Moreover, certain amine adducts demonstrated significant activity as coccidiostats, offering potential as protective agents against infections like Eimeria tenella in chickens (Georgiadis, 1976).

Inhibition of Melanin Biosynthesis

Research into compounds closely related to 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride, like (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, has shown that they can inhibit the enzyme tyrosinase. This enzyme is crucial in the biosynthesis of melanin, implying potential applications in treating hyper-pigmentation and as a skin whitening agent due to its UV-blocking effects and superoxide dismutase (SOD)-like activity (Choi et al., 2002).

Molecular Synthesis and Chemical Reactions

The compound and its related analogs play a crucial role in molecular synthesis and various chemical reactions. For example, the kinetics and mechanisms of reactions involving certain derivatives have been studied extensively, offering insights into the rate-determining steps and the influence of substituents on reaction rates. These findings have implications for designing more efficient synthesis processes and understanding chemical reaction dynamics (Castro et al., 2001).

Functional Modification and Polymer Chemistry

3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride and its derivatives have been explored in the context of polymer chemistry. For instance, radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified using various amine compounds, leading to increased thermal stability and promising biological activities. This showcases the compound's potential in creating materials with enhanced properties for medical applications (Aly & El-Mohdy, 2015).

Future Directions

While specific future directions for 3’-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride are not mentioned in the sources retrieved, similar compounds have been suggested for further optimization into potent inhibitors against the PD-1/PD-L1 PPI .

properties

IUPAC Name

4-(3-methoxyphenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10;/h2-9H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAJACPAPPJAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride

CAS RN

1173083-50-5
Record name (3'-Methoxy-4-biphenylyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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